Cas no 377733-24-9 (ethyl 1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxyisoquinoline-3-carboxylate)
ethyl 1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxyisoquinoline-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 3-Isoquinolinecarboxylic acid,1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-, ethyl ester
- 1-(3,4-diMethoxybenzyl)-3-ethoxycarbonyl-6,7-diMethoxyisoquinoline
- SRSPOGFFSQMYNW-UHFFFAOYSA-N
- ethyl 1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxyisoquinoline-3-carboxylate
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ethyl 1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxyisoquinoline-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3347-0144-2μmol |
ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline-3-carboxylate |
377733-24-9 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3347-0144-5μmol |
ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline-3-carboxylate |
377733-24-9 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3347-0144-10μmol |
ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline-3-carboxylate |
377733-24-9 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3347-0144-1mg |
ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline-3-carboxylate |
377733-24-9 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3347-0144-2mg |
ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline-3-carboxylate |
377733-24-9 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3347-0144-3mg |
ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline-3-carboxylate |
377733-24-9 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3347-0144-4mg |
ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline-3-carboxylate |
377733-24-9 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3347-0144-5mg |
ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline-3-carboxylate |
377733-24-9 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3347-0144-10mg |
ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline-3-carboxylate |
377733-24-9 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3347-0144-15mg |
ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline-3-carboxylate |
377733-24-9 | 90%+ | 15mg |
$89.0 | 2023-04-26 |
ethyl 1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxyisoquinoline-3-carboxylate Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on ethyl 1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxyisoquinoline-3-carboxylate
Professional Introduction to Ethyl 1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxyisoquinoline-3-carboxylate (CAS No. 377733-24-9)
Ethyl 1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxyisoquinoline-3-carboxylate (CAS No. 377733-24-9) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the isoquinoline class of heterocyclic aromatic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including methoxy substituents and an ester moiety, makes this molecule a versatile scaffold for further chemical modifications and derivatization.
The structural framework of Ethyl 1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxyisoquinoline-3-carboxylate is characterized by its rigid bicyclic system, which consists of a benzene ring fused with a pyridine-like isoquinoline core. The dimethoxy groups at the 3 and 4 positions of the phenyl ring enhance the lipophilicity of the molecule, while the methoxy groups at the 6 and 7 positions of the isoquinoline ring contribute to its overall solubility in organic solvents. This balance of hydrophobic and hydrophilic properties makes it an attractive candidate for drug discovery and development.
In recent years, there has been a surge in research focused on isoquinoline derivatives due to their demonstrated efficacy in various pharmacological contexts. Specifically, compounds containing the isoquinoline scaffold have shown promise in treating neurological disorders, infectious diseases, and cancer. The methoxy-substituted isoquinolines are of particular interest because they often exhibit enhanced binding affinity to biological targets such as enzymes and receptors.
The synthesis of Ethyl 1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxyisoquinoline-3-carboxylate involves a multi-step process that typically begins with the condensation of appropriately substituted phenols and ketones under basic conditions. Subsequent functionalization steps, such as methylation and esterification, are employed to introduce the desired substituents into the molecule. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the complex carbon-carbon bonds present in this compound.
One of the most compelling aspects of this compound is its potential as a precursor for more complex pharmacophores. By leveraging its structural flexibility, researchers can explore derivatives that may exhibit improved pharmacokinetic properties or novel mechanisms of action. For instance, modifications to the ester group could yield amides or other functionalities that enhance metabolic stability or target specificity.
The pharmacological profile of Ethyl 1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxyisoquinoline-3-carboxylate has been preliminarily investigated in several preclinical studies. These studies suggest that it may possess anti-inflammatory and antioxidant properties due to its ability to modulate key signaling pathways involved in these processes. Additionally, its interaction with enzymes such as cytochrome P450 has been explored as a potential avenue for developing drugs with enhanced bioavailability.
The synthetic methodologies used to prepare this compound have also been optimized for scalability and cost-effectiveness. Modern techniques in flow chemistry have enabled the efficient production of high-purity batches suitable for both academic research and industrial applications. This accessibility is crucial for advancing drug discovery efforts and translating promising candidates into clinical trials.
The role of computational chemistry in understanding the behavior of complex molecules like Ethyl 1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxyisoquinoline-3-carboxylate cannot be overstated. Molecular modeling studies have provided valuable insights into its binding interactions with biological targets at an atomic level. These insights guide experimental design and help predict potential side effects or off-target effects before costly synthesis attempts are undertaken.
In conclusion, Ethyl 1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxyisoquinoline-3-carboxylate represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its synthesis reflects cutting-edge methodologies that ensure high yield and purity while maintaining flexibility for further derivatization. As research continues to uncover new therapeutic applications for isoquinoline derivatives like this one,, it is poised to play an increasingly important role in drug development pipelines worldwide.
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